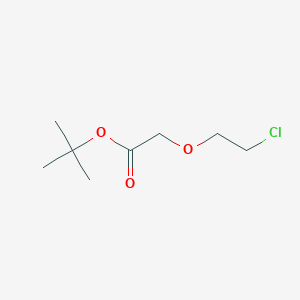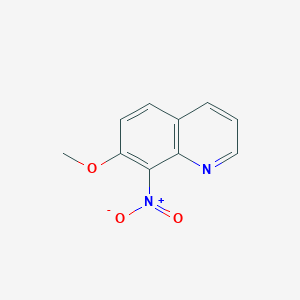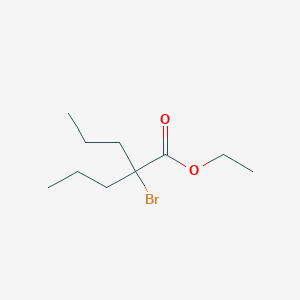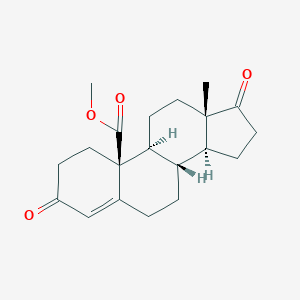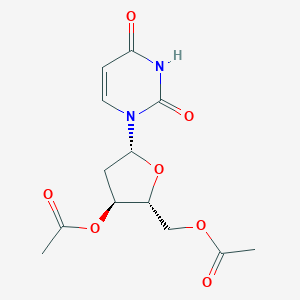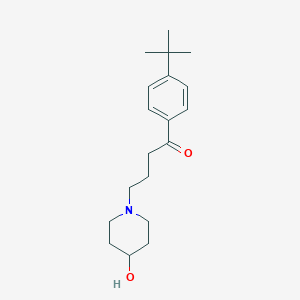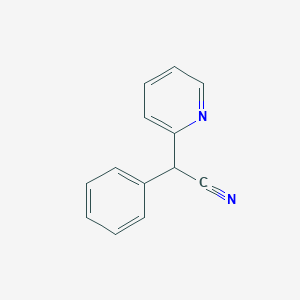
4-(Diphénylméthoxy)pipéridine
Vue d'ensemble
Description
4-(Diphenylmethoxy)piperidine, also known as 4-(Diphenylmethoxy)piperidine, is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Diphenylmethoxy)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Diphenylmethoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diphenylmethoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité de blocage des canaux calciques
Les dérivés de 4-(diphénylméthoxy)pipéridine ont été étudiés pour leur potentiel en tant que bloqueurs des canaux Ca2+ . Ces composés ont montré qu'ils inhibaient les contractions vasculaires adrénergiques . Ils présentent des énergies de liaison et des interactions similaires avec le domaine transmembranaire du canal calcique CaV1.1 . De plus, ces composés ont été trouvés pour inhiber les contractions dépendantes du Ca2± dans les artères mésentériques de souris isolées .
Inhibition des contractions vasculaires
Des études supplémentaires ont montré que les dérivés de 4-diphénylméthoxy-1-méthylpipéridine inhibent les contractions vasculaires ex vivo médiées par le Ca2± . Cela suggère des applications potentielles dans le traitement des affections liées aux contractions vasculaires .
Synthèse de divers dérivés de pipéridine
La this compound est un élément clé dans la synthèse de divers dérivés de pipéridine, y compris les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones . Ces dérivés ont un large éventail d'applications en chimie médicinale .
Agents anticancéreux
Des agents anticancéreux intégrés à la pipéridine, qui comprennent la this compound, ont été synthétisés et ont montré une activité particulièrement bonne sur les lignées cellulaires cancéreuses réfractaires aux androgènes (ARPC) .
Évaluation de la cytotoxicité
La this compound a été utilisée dans la synthèse et l'évaluation de la cytotoxicité de certaines benzimidazole-4,7-diones en tant qu'agents anticancéreux bioréducteurs
Mécanisme D'action
Target of Action
The primary target of 4-(Diphenylmethoxy)piperidine, also known as Diphenylpyraline, is the H1 histamine receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is primarily responsible for the symptoms of allergic reactions .
Mode of Action
4-(Diphenylmethoxy)piperidine acts as an antihistamine . It competes with histamine for binding sites on the H1 receptor . By binding to these sites, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Diphenylmethoxy)piperidine is the histamine signaling pathway . By blocking the H1 receptor, it inhibits the normal function of this pathway, preventing the typical immune response to allergens .
Result of Action
The primary result of 4-(Diphenylmethoxy)piperidine’s action is a reduction in the symptoms of allergies . These can include symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the nose or throat .
Safety and Hazards
Orientations Futures
Molecular interactions of 4-diphenylmethoxy-1-methylpiperidine derivatives with the calcium channel CaV1.1 are described . All the compounds tested, previously shown to inhibit adrenergic vascular contractions, display similar binding energetics and interactions with the trans-membrane domain of 6JP5 on the opposite side relative to the channel pore, where nifedipine, a known dihydropyridine Ca2+ channel blocker binds . Thus, diphenylpyraline analogs may exert their anticontractile effects, at least partially, by blocking vascular Ca2+ channels .
Analyse Biochimique
Biochemical Properties
4-(Diphenylmethoxy)piperidine has been shown to interact with calcium channels, specifically the CaV1.1 channel . These interactions are similar to those of nifedipine, a known dihydropyridine calcium channel blocker . This suggests that 4-(Diphenylmethoxy)piperidine may play a role in modulating calcium-dependent processes in the body.
Cellular Effects
In terms of cellular effects, 4-(Diphenylmethoxy)piperidine has been found to inhibit calcium-mediated vascular contractions This suggests that it may influence cell function by modulating calcium signaling pathways
Molecular Mechanism
The molecular mechanism of 4-(Diphenylmethoxy)piperidine appears to involve interactions with the trans-membrane domain of the CaV1.1 channel . It binds on the opposite side relative to the channel pore, where nifedipine, a known dihydropyridine calcium channel blocker, binds . This binding may lead to the inhibition of calcium channels, thereby affecting calcium-dependent processes.
Temporal Effects in Laboratory Settings
Its ability to inhibit calcium-mediated vascular contractions suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of 4-(Diphenylmethoxy)piperidine in animal models have not been extensively studied, related compounds such as piperine have been observed to stimulate the hemopoietic system at certain dosages .
Metabolic Pathways
4-(Diphenylmethoxy)piperidine is believed to be involved in the metabolism pathway of the drug Ebastine
Propriétés
IUPAC Name |
4-benzhydryloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOREVBRZVXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388512 | |
| Record name | 4-(Diphenylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58258-01-8 | |
| Record name | 4-Benzhydryloxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058258018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diphenylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZHYDRYLOXYPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QV6QD5VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 4-(diphenylmethoxy)piperidine in the human body?
A1: 4-(Diphenylmethoxy)piperidine, also known as desalkyl-ebastine, is a major metabolite of the antihistamine drug ebastine. Research indicates that it is primarily formed through the N-dealkylation of ebastine in the liver and intestines. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)
